molecular formula C18H40Sn B1618397 Dibutyldipentyltin CAS No. 78693-52-4

Dibutyldipentyltin

Cat. No. B1618397
CAS RN: 78693-52-4
M. Wt: 375.2 g/mol
InChI Key: ZZJXZYDXOZEKBW-UHFFFAOYSA-N
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Description

Dibutyldipentyltin (DBDPT) is an organotin compound that has been widely used in various industrial applications such as stabilizers for PVC, antifouling agents for marine paints, and catalysts for polymerization reactions. However, due to its potential toxicity and environmental impact, the use of DBDPT has been restricted in many countries.

Scientific Research Applications

Effects on Metabolism and Obesity

Dibutyltin (DBT) is used in manufacturing polyvinyl chloride (PVC) plastics, construction materials, and medical devices. Research indicates that DBT can act as an obesogen, promoting lipid accumulation in human and mouse multipotent mesenchymal stromal stem cells through a PPARγ-dependent pathway. Perinatal exposure to DBT in mice led to increased fat storage, decreased glucose tolerance, and increased leptin levels, particularly in male mice (Chamorro-Garcia et al., 2018).

Impact on Glucocorticoid Receptor Function

DBT has been found to disrupt glucocorticoid receptor (GR) function, potentially impacting metabolic functions and immune system modulation. It inhibits ligand binding to GR and its transcriptional activity, possibly explaining some of the toxic effects of this organotin (Gumy et al., 2008).

Environmental and Microbial Interactions

The environmental pollutant DBT, characterized by pro-oxidative properties, can be efficiently eliminated by the fungal strain Metarhizium robertsii. Natural estrogens, such as estrone and 17β-estradiol, were found to alleviate oxidative stress during the elimination of DBT by this strain (Siewiera et al., 2017).

Influence on PPARγ/RXRα Activity and Inflammation

DBT and its variants have been observed to be partial agonists of PPARγ and RXRα receptors in mammalian cells, influencing adipogenesis and inflammation. These findings highlight the complex role of organotin compounds in cellular metabolism and immune responses (Milton et al., 2017).

Neuroprotective Effects

In studies focusing on neurotoxicity, chitosan was found to mitigate DBT-induced apoptosis in PC12 cells through the inhibition of the mitochondria-dependent pathway, highlighting potential protective strategies against DBT neurotoxicity (Wang et al., 2016).

Effects on Hormone Biosynthesis

Research on rat immature Leydig cells revealed that DBT can inhibit androgen biosynthesis, implicating a selective interference with the expressions and enzyme activities of CYP11A1 and 3β-HSD1 (Li et al., 2021).

Neurotoxicity in Brain Cell Cultures

DBT exhibited neurotoxic effects in aggregating brain cell cultures, impacting myelin content and cholinergic neurons. It presented a distinct toxicological pattern compared to other organotin compounds (Eskes et al., 1999).

properties

IUPAC Name

dibutyl(dipentyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11.2C4H9.Sn/c2*1-3-5-4-2;2*1-3-4-2;/h2*1,3-5H2,2H3;2*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJXZYDXOZEKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[Sn](CCCC)(CCCC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229248
Record name Stannane, dibutyldipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyldipentyltin

CAS RN

78693-52-4
Record name Stannane, dibutyldipentyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078693524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibutyldipentyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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